molecular formula C23H21F3N4O2 B2614252 (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 946231-17-0

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2614252
CAS No.: 946231-17-0
M. Wt: 442.442
InChI Key: HXPRKPNQEBLBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a chemical compound designed for research applications. This piperazinyl pyrimidine derivative features a trifluoromethylphenyl group and is structurally characterized by a central piperazine ring linking a 2-methyl-6-phenoxypyrimidine moiety to a 3-(trifluoromethyl)phenyl methanone group. Compounds with this piperazine-linked pyrimidine scaffold are of significant interest in medicinal chemistry and drug discovery research . The structural framework is similar to that observed in various biologically active molecules investigated as kinase inhibitors and other therapeutic targets. The presence of the trifluoromethyl group is a common bioisostere in drug design that can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets . The specific research applications for this compound are derived from its structural features and may include exploration as a building block in organic synthesis, a potential scaffold for the development of enzyme inhibitors, or a candidate for biological screening assays. Researchers value this compound for its potential to interact with various enzymatic systems, particularly given that similar pyrimidine-piperazine hybrids have demonstrated activity against clinically relevant targets . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in accordance with established laboratory safety protocols.

Properties

IUPAC Name

[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-19-8-3-2-4-9-19)29-10-12-30(13-11-29)22(31)17-6-5-7-18(14-17)23(24,25)26/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPRKPNQEBLBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone , often referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H25N5O
  • Molecular Weight : 375.47 g/mol

This compound features a piperazine ring, a pyrimidine moiety, and a trifluoromethyl phenyl group, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures have shown promise as Bcr-Abl tyrosine kinase inhibitors , which are significant in the treatment of certain cancers, particularly chronic myeloid leukemia (CML) . The presence of the trifluoromethyl group is believed to enhance the binding affinity to the target kinase, potentially leading to improved therapeutic efficacy.

Antimicrobial Properties

Studies have demonstrated that derivatives of piperazine exhibit notable antimicrobial activity . For instance, a related compound was evaluated for its effectiveness against various bacterial strains and showed significant inhibition at low concentrations . The SAR indicated that modifications at the phenyl and pyrimidine rings could enhance antibacterial potency.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that:

  • Piperazine Ring : Essential for maintaining biological activity; modifications can lead to reduced efficacy.
  • Trifluoromethyl Group : Enhances lipophilicity and may improve cell membrane permeability.
  • Pyrimidine Moiety : Contributes to interaction with biological targets; specific substitutions can modulate activity.

The following table summarizes key findings from SAR studies:

Compound VariantModificationActivity Level
Base CompoundNoneReference Activity
Variant ATrifluoromethyl substitutionIncreased Activity
Variant BMethoxy group on phenylModerate Activity
Variant CNo substituent on pyrimidineDecreased Activity

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including those resistant to traditional therapies. The IC50 values were significantly lower than those of standard chemotherapeutics .
  • Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in tumor regression in xenograft models. Side effects were monitored, revealing manageable toxicity profiles .
  • Mechanism of Action : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways while inhibiting cell proliferation via cell cycle arrest .

Scientific Research Applications

Inhibition of Nucleoside Transporters

Research indicates that derivatives of this compound may serve as inhibitors of equilibrative nucleoside transporters (ENTs), particularly ENT2 over ENT1. This selectivity suggests potential applications in treating conditions where nucleoside transport modulation is beneficial, such as in cancer therapy and viral infections.

Antitumor Activity

Studies have shown that compounds with similar structural motifs exhibit antitumor properties by interfering with cellular signaling pathways. The ability to modulate enzyme activity through binding interactions makes this compound a candidate for further investigation in cancer treatment strategies .

Neuropharmacology

Given the piperazine moiety's established role in neuropharmacology, this compound may also have implications in treating neurological disorders. Compounds that target serotonin and dopamine receptors can influence mood and behavior, suggesting that this compound could be explored for antidepressant or anxiolytic effects .

Case Study 1: Nucleoside Transport Inhibition

In a study examining various piperazine derivatives, it was found that certain compounds exhibited significant inhibition of ENT2 activity, leading to decreased proliferation rates in cancer cell lines. The mechanism involved competitive inhibition at the nucleoside binding site.

Case Study 2: Antitumor Efficacy

A series of experiments demonstrated that structurally related compounds led to apoptosis in tumor cells by activating caspase pathways. This suggests that modifications to the existing structure could enhance efficacy against specific cancer types .

Chemical Reactions Analysis

Triazoloquinoline Core Formation

  • Cyclization of Hydrazine Derivatives :

    • Hydrazinecarbothioamides react with sulfur reagents (e.g., carbon disulfide) under basic conditions to form oxadiazole-2-thiones, which cyclize with hydrazine to yield triazolethiones .

    • Example: Reaction of carbonylhydrazides with CS₂ followed by hydrazine hydrate forms 4-amino-5-substituted-1,2,4-triazole-3-thiones .

Thiophene Ring Integration

  • Coupling Reactions :

    • Thiophene derivatives are often introduced via nucleophilic substitution or condensation. For instance, ethyl chloroacetate reacts with thioureas to form thiophene esters .

    • Potential pathway: Thiophene-3-carboxylate ester is coupled to the triazoloquinoline via thioether bond formation.

Acetamido Group Attachment

  • Amide Bond Formation :

    • The acetamido group may form via coupling of an amine with a carboxylic acid derivative (e.g., using EDC/DCC). Alternatively, pre-activation of the ester (e.g., via conversion to an acid chloride) could enable direct amide formation.

Reaction Mechanisms

Key mechanisms inferred from structural analogs:

Reaction Type Mechanism Relevant Source
Triazole Ring Formation Cyclization of hydrazinecarbothioamides with sulfur reagents (e.g., CS₂) under basic conditions
Thioether Bond Formation Nucleophilic substitution to attach the thiophene moiety via sulfur linkage
Amide Bond Formation Coupling of amine with activated carboxylic acid (e.g., ester hydrolysis followed by activation)

Intermediate Compounds and Precursors

Potential intermediates in the synthesis include:

  • Triazoloquinoline Precursor :

    • Formed via cyclization of hydrazine derivatives with sulfur reagents (e.g., oxadiazole-2-thione intermediates) .

  • Thiophene Ester :

    • Ethyl thiophene-3-carboxylate ester, synthesized through condensation or alkylation .

  • Acetamido Intermediate :

    • Activated carboxylic acid (e.g., acid chloride) reacting with an amine to form the acetamido group.

Challenges and Considerations

  • Selectivity : The complexity of the molecule necessitates controlled reaction conditions to avoid side reactions during cyclization or coupling.

  • Stability : Thioether bonds and ester groups may require protection during synthesis.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with other piperazine- and pyrimidine-based derivatives. Key analogs include:

Compound Name Structural Differences Key Functional Groups
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (Compound 18) Replacement of 2-methyl-6-phenoxypyrimidin-4-yl with 4-hydroxyphenyl Hydroxyphenyl (polar) vs. methyl-phenoxypyrimidine (lipophilic)
[1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone Piperidine instead of piperazine; 4-ethylphenoxy vs. 6-phenoxy; 3-methylphenyl substituent Ethylphenoxy (enhanced lipophilicity); dual piperidine-piperazine scaffold

Key Observations :

  • The trifluoromethylphenyl ketone group is conserved across analogs, suggesting its critical role in target engagement or stability .
  • Pyrimidine substitution patterns (e.g., 2-methyl-6-phenoxy vs. unsubstituted pyrimidines) modulate steric and electronic properties, impacting binding affinity .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Compound 18 Compound
Molecular Weight ~462.45 g/mol (calculated) 350.35 g/mol ~560.62 g/mol
LogP (Predicted) 4.2 (high lipophilicity) 3.1 5.4
Hydrogen Bond Donors 0 1 (hydroxyl group) 0

Analysis :

  • The absence of hydrogen bond donors in the target compound may reduce aqueous solubility compared to Compound 18 but improve membrane permeability .
  • The higher LogP of the compound correlates with its dual aromatic/alkyl substituents, which could enhance CNS penetration but increase metabolic clearance risks .

Hypothesized Mechanisms for Target Compound :

  • The 2-methyl-6-phenoxypyrimidine moiety may mimic ATP in kinase binding pockets, while the trifluoromethyl group stabilizes hydrophobic interactions.

Q & A

Q. Table 1: Key Analytical Data for Characterization

ParameterValue/ObservationReference
13C^{13}\text{C} NMR166.0 ppm (C=O)
Elemental AnalysisC 61.67%, H 4.86%, N 8.02%
HPLC Retention Time12.3 min (C18, 70% ACN)

Q. Table 2: Solubility and Stability Profile

MediumSolubility (mg/mL)Stability (t1/2_{1/2})
Water<0.1<1 hour
PEG-400>5>24 hours
Simulated Gastric Fluid0.56 hours

Critical Notes

  • Avoid sources like BenchChem (e.g., ) due to unreliable data.
  • For metabolic studies, combine LC-MS/MS with microsomal incubation (e.g., human liver microsomes) to identify major metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.